molecular formula C6H7N3O4 B066790 Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate CAS No. 169770-25-6

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

Cat. No. B066790
CAS RN: 169770-25-6
M. Wt: 185.14 g/mol
InChI Key: FZSWXFKGZZOIMM-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” is an intermediate used in the synthesis of imidazole-containing DNA minor groove binding oligopeptides related to the antiviral antibiotic netropsin . It is also used to prepare distamycin derivatives with antitumor activities .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” is a solid substance . It has a molecular weight of 185.14 . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate derivatives have been explored for their potential as antimicrobial agents. The imidazole ring is a core structure in many biologically active compounds, and its nitro and methyl substitutions can enhance these properties. For instance, some derivatives exhibit activity against a range of bacteria and fungi, making them candidates for developing new antibiotics and antifungals .

Chemical Synthesis: Building Blocks

This compound serves as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, leading to the creation of complex molecules. This is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Safety and Hazards

The safety information for “Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives suggest that “Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate” could have potential applications in the development of new drugs .

properties

IUPAC Name

methyl 1-methyl-4-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-3-4(9(11)12)7-5(8)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSWXFKGZZOIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461198
Record name Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169770-25-6
Record name Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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